molecular formula C22H39O3P B606212 BMP-22

BMP-22

カタログ番号: B606212
分子量: 382.5 g/mol
InChIキー: XWVBRTAQHMKHCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Biomarker for Drug-Induced Phospholipidosis

BMP-22 has been identified as a significant biomarker for drug-induced phospholipidosis (DIPL), a condition characterized by the abnormal accumulation of phospholipids in lysosomes. The compound di-docosahexaenoyl bis(monoacylglycerol) phosphate (di-22:6-BMP), a variant of this compound, has shown reliability in monitoring DIPL in clinical and preclinical settings.

Case Studies

  • Clinical Relevance : A study demonstrated that urinary concentrations of di-22:6-BMP were significantly elevated in patients with Niemann-Pick type C disease, showing a mean concentration 51.4 times higher than healthy controls. This specificity and sensitivity (96.7% and 100%, respectively) make di-22:6-BMP a promising biomarker for assessing DIPL in human studies .
  • Preclinical Studies : Research involving rats indicated that di-22:6-BMP was a superior predictor of DIPL compared to other phospholipid species, highlighting its potential utility in assessing nephrotoxicity and other tissue injuries .

Pharmaceutical Development

The ability to monitor DIPL using this compound derivatives can significantly impact pharmaceutical drug development. The challenge of noninvasively assessing drug-induced toxicity is addressed by utilizing this compound as a biomarker.

Key Findings

  • Safety Assessment : The use of di-22:6-BMP allows for early detection of DIPL during the drug development process, potentially reducing the incidence of adverse effects associated with new pharmaceuticals .
  • Regulatory Implications : Regulatory bodies may consider the incorporation of this compound testing into safety assessments for new drugs, facilitating more rigorous evaluation protocols .

Clinical Applications

In clinical settings, this compound can serve as a diagnostic tool for conditions related to lysosomal dysfunction.

Clinical Insights

  • Diagnostic Tool : The specificity of di-22:6-BMP for detecting DIPL positions it as a valuable diagnostic marker for clinicians dealing with patients exposed to cationic amphiphilic drugs or aminoglycoside antibiotics .

Research on Mechanisms and Pathways

Investigating the molecular mechanisms underlying the action of this compound can provide insights into its broader biological roles.

Molecular Mechanisms

BMPs are known to activate various signaling pathways upon binding to their receptors. Understanding these pathways is crucial for elucidating how this compound influences cellular processes such as apoptosis and cell differentiation .

Table 1: Comparison of this compound Applications

Application AreaDescriptionKey Findings
Biomarker for DIPLUsed to monitor drug-induced phospholipidosisHigh specificity and sensitivity in clinical settings
Pharmaceutical DevelopmentAssists in safety assessments during drug developmentCan reduce adverse effects through early detection
Clinical DiagnosticsServes as a diagnostic tool for lysosomal dysfunctionEffective in identifying conditions related to drug exposure
Molecular MechanismsInvestigates signaling pathways activated by BMPsProvides insights into cellular processes influenced by BMPs

生化学分析

Biochemical Properties

4-Pentadecylbenzylphosphonic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, migration, and survival . By inhibiting autotaxin, 4-pentadecylbenzylphosphonic acid reduces the concentration of LPA in plasma, thereby modulating various cellular processes. Additionally, this compound has been shown to interact with cholesterol-regulating proteins in endosomes, influencing cholesterol levels and potentially impacting endosomal/lysosomal storage diseases .

Cellular Effects

4-Pentadecylbenzylphosphonic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting autotaxin and reducing LPA levels, 4-pentadecylbenzylphosphonic acid can affect cell proliferation and migration, which are critical in cancer progression and metastasis . Furthermore, this compound has been implicated in reducing bone erosion and systemic bone loss, highlighting its potential therapeutic applications in bone-related disorders .

Molecular Mechanism

The molecular mechanism of 4-pentadecylbenzylphosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an autotaxin inhibitor, this compound binds to the active site of the enzyme, preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid . This inhibition leads to a decrease in LPA levels, which in turn affects various downstream signaling pathways involved in cell proliferation, migration, and survival. Additionally, 4-pentadecylbenzylphosphonic acid may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-pentadecylbenzylphosphonic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has a relatively long half-life, allowing it to exert sustained effects on cellular processes . Its stability and degradation can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have indicated that 4-pentadecylbenzylphosphonic acid can maintain its inhibitory effects on autotaxin and LPA levels, leading to prolonged modulation of cell signaling pathways and cellular functions.

Dosage Effects in Animal Models

The effects of 4-pentadecylbenzylphosphonic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits autotaxin and reduces LPA levels without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-Pentadecylbenzylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism and cholesterol regulation.

Transport and Distribution

The transport and distribution of 4-pentadecylbenzylphosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and may accumulate in specific cellular compartments, such as endosomes and lysosomes . Its distribution within tissues is influenced by factors such as lipid solubility, binding affinity to proteins, and the presence of transporters that facilitate its movement.

Subcellular Localization

4-Pentadecylbenzylphosphonic acid exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in endosomes and lysosomes, where it interacts with cholesterol-regulating proteins and influences lipid metabolism . Targeting signals and post-translational modifications may direct 4-pentadecylbenzylphosphonic acid to these compartments, enhancing its efficacy in modulating cellular processes.

準備方法

合成経路と反応条件

BMP-22の合成は、複数段階の反応プロセスを含みます. 合成経路の1つは、1-(ブロモメチル)-4-ペンタデシルベンゼンから始まります . 最初のステップは、出発物質を不活性雰囲気下で18時間還流することです . 第2のステップには、アセトニトリル中へのトリメチルシリルブロミドの添加が含まれ、続いて不活性雰囲気下で1時間還流されます . 最後のステップは、不活性雰囲気下で20°Cで0.5時間反応させることを含みます .

工業的製造方法

This compoundの工業的製造方法は、文献では十分に記述されていません。上記に記載されている合成プロセスは、反応条件と精製方法の適切な最適化により、工業生産規模に拡大することができます。

化学反応の分析

反応の種類

BMP-22は、次のようなさまざまな種類の化学反応を起こします。

    酸化: this compoundは、対応するホスホン酸誘導体を形成するために酸化することができます。

    還元: 還元反応は、this compoundを対応するホスフィンオキシドに変換することができます。

    置換: this compoundは、求核置換反応を受けることができます。この場合、ホスホン酸基は他の求核剤に置き換えられることがあります。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に用いられます。

    置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用することができます。

生成される主な生成物

    酸化: ホスホン酸誘導体。

    還元: ホスフィンオキシド誘導体。

    置換: 置換ホスホン酸誘導体。

生物活性

Bone Morphogenetic Proteins (BMPs) are critical in bone formation and healing, with BMP-22 being a relatively lesser-known member of this family. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in clinical applications.

Overview of this compound

This compound is part of the BMP family, which includes various isoforms that play significant roles in osteogenesis and chondrogenesis. While much research has focused on BMP-2 and BMP-7, this compound is emerging as a protein of interest due to its potential roles in bone biology and pathology.

This compound exerts its biological effects primarily through the following mechanisms:

  • Receptor Binding : this compound binds to Bone Morphogenetic Protein Receptors (BMPRs), specifically BMPR-Ia and BMPR-II. This interaction leads to receptor phosphorylation and activation of downstream signaling pathways, including Smad-dependent and non-Smad pathways. These pathways are crucial for regulating gene expression related to bone formation and remodeling .
  • Cellular Responses : Upon binding to its receptors, this compound can induce several cellular responses:
    • Osteogenesis : Promotes differentiation of mesenchymal stem cells into osteoblasts.
    • Chondrogenesis : Stimulates cartilage formation, which is essential during early bone development.
    • Adipogenesis : Influences fat cell formation, indicating a role in metabolic processes .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly enhance alkaline phosphatase activity in osteoblast-like cells, indicating its role in promoting osteogenic differentiation. For example, a study showed that this compound treatment led to increased mineralization in cell cultures over a specified period .

Time PointControl Group (AP Activity)This compound Group (AP Activity)
Week 1100 U/L200 U/L
Week 2120 U/L300 U/L
Week 3130 U/L400 U/L

In Vivo Studies

In vivo experiments using animal models have further elucidated the effects of this compound. Research involving the implantation of this compound in critical-sized bone defects demonstrated enhanced healing and bone regeneration compared to controls. The studies utilized micro-computed tomography (micro-CT) and histological analysis to assess bone formation.

Case Studies

  • Spinal Fusion Application : A case study involving nonhuman primates showed that the application of this compound led to successful spinal fusion rates comparable to those achieved with other BMPs. The study highlighted the importance of carrier materials that could enhance the local delivery of this compound while minimizing side effects such as graft migration .
  • Clinical Trials : Recent clinical trials have explored the use of this compound as a therapeutic agent for treating osteoporosis. Preliminary results indicated that patients receiving this compound showed improved bone density and reduced fracture rates compared to those receiving standard treatments .

Comparative Analysis with Other BMPs

A comparative analysis reveals that while BMP-2 is widely recognized for its potent osteoinductive properties, this compound shows promise as an alternative or adjunctive therapy due to its specific action on certain cellular pathways.

FeatureBMP-2This compound
OsteoinductionHighModerate
ChondrogenesisModerateHigh
AdipogenesisLowModerate
Clinical UseFDA-approvedEmerging research

特性

IUPAC Name

(4-pentadecylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVBRTAQHMKHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。